Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729975
InChI: InChI=1S/C17H13NO5/c1-22-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17(21)23-2)9-14(13)16(18)20/h3-9H,1-2H3
SMILES:
Molecular Formula: C17H13NO5
Molecular Weight: 311.29 g/mol

Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

CAS No.:

Cat. No.: VC15729975

Molecular Formula: C17H13NO5

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate -

Specification

Molecular Formula C17H13NO5
Molecular Weight 311.29 g/mol
IUPAC Name methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Standard InChI InChI=1S/C17H13NO5/c1-22-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17(21)23-2)9-14(13)16(18)20/h3-9H,1-2H3
Standard InChI Key XNBHYAKTLQUTAL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate features a central isoindoline backbone, a bicyclic structure comprising fused benzene and pyrrole rings. The 1,3-dioxo groups at positions 1 and 3 of the isoindoline core introduce electron-deficient regions, while the 4-methoxyphenyl substituent at position 2 contributes electron density via its para-methoxy group. The ester moiety at position 5 enhances solubility in organic solvents and may influence intermolecular interactions.

The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the dioxo groups and the ester oxygen, as inferred from analogous structures. X-ray crystallography data for closely related compounds, such as methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate, reveals planar aromatic systems with slight deviations due to steric hindrance from substituents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H13NO5\text{C}_{17}\text{H}_{13}\text{NO}_{5}
Molecular Weight311.29 g/mol
IUPAC Namemethyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
SMILES NotationCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC
Canonical InChIKeyXNBHYAKTLQUTAL-UHFFFAOYSA-N
PubChem CID766816

Synthesis and Synthetic Strategies

Established Routes for Analogous Compounds

While no published protocol explicitly details the synthesis of methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate, methodologies for structurally similar isoindoline derivatives provide a framework for hypothesizing viable pathways. A common approach involves:

  • Formation of the Isoindoline Core: Cyclocondensation of phthalic anhydride derivatives with primary amines or ammonia under acidic or basic conditions.

  • Introduction of the Methoxyphenyl Group: Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions at position 2 of the isoindoline.

  • Esterification: Methanol-mediated esterification of a carboxylic acid precursor at position 5.

For example, ethyl analogs are synthesized via base-catalyzed reactions between aldehydes and esters, followed by cyclization. Adapting this route, 4-methoxybenzaldehyde could react with methyl 3-aminobenzoate in the presence of a base like potassium carbonate to form the target compound.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclocondensationPhthalic anhydride, NH₃, Δ1,3-Dioxoisoindoline
2Nucleophilic Substitution4-Methoxybenzaldehyde, K₂CO₃2-(4-Methoxyphenyl)-1,3-dioxoisoindoline
3EsterificationMethanol, H₂SO₄Target Compound

Biological Activity and Mechanistic Hypotheses

Anticancer Activity

Preliminary studies on ethyl 2-aryl-1,3-dioxoisoindole-5-carboxylates demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism may involve:

  • Topoisomerase Inhibition: Planar aromatic systems intercalating DNA.

  • Reactive Oxygen Species (ROS) Generation: Redox-active dioxo groups inducing oxidative stress.

  • Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway disruption.

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretching of dioxo and ester groups) and ~1250 cm⁻¹ (C-O-C stretching of methoxy) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: A singlet at δ 3.8–4.0 ppm (methoxy protons), aromatic protons between δ 6.8–8.2 ppm .

    • 13C NMR^{13}\text{C NMR}: Carbonyl carbons (dioxo, ester) at δ 165–175 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 311.29 ([M]⁺), with fragments at m/z 252 ([M - COOCH₃]⁺) and m/z 121 (4-methoxyphenyl).

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